molecular formula C11H16N2O6 B12787525 4'-Methoxythymidine CAS No. 140360-37-8

4'-Methoxythymidine

Cat. No.: B12787525
CAS No.: 140360-37-8
M. Wt: 272.25 g/mol
InChI Key: MKAQFZOQMCAVDN-VAOFZXAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxythymidine is a thymidine derivative characterized by a methoxy (-OCH₃) substitution at the 4’ position of the deoxyribose sugar. Thymidine, a deoxyribonucleoside, consists of a thymine base linked to a 2’-deoxyribose sugar. The addition of a methoxy group at the 4’ position alters the molecule’s conformational and biochemical properties.

Natural Occurrence: 4’-Methoxythymidine has been identified in extracts of Ipomoea carnea, an invasive plant species, where it is present in significant quantities (~97.5% relative abundance) alongside other bioactive compounds like Trimethylamine and Sorangiolide B .

Properties

CAS No.

140360-37-8

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(5-14,18-2)19-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1

InChI Key

MKAQFZOQMCAVDN-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxythymidine typically involves the modification of thymidineThe reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and electrophiles like methyl iodide .

Industrial Production Methods: Industrial production of 4’-Methoxythymidine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxythymidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4’-Methoxythymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxythymidine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The methoxy group at the 4’ position enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .

Comparison with Similar Compounds

Comparison with Similar Thymidine Derivatives

Structural and Functional Differences

The position of chemical modifications on the thymidine scaffold critically influences molecular interactions, stability, and applications. Below is a comparative analysis of 4’-Methoxythymidine and key analogs:

Table 1: Comparative Analysis of Thymidine Derivatives
Compound Name Substituent Position Source/Application Key Properties/Activities
4’-Methoxythymidine 4’ (sugar ring) Natural extract of Ipomoea carnea Potential bioactivity; structural novelty
2’-Methoxythymidine 2’ (sugar) Synthetic oligonucleotide modification Enhances nuclease resistance in RNA/DNA hybrids
5’-O-(4,4’-Dimethoxytrityl)thymidine 5’ (sugar) Solid-phase oligonucleotide synthesis Protects 5’-OH during chemical synthesis
3’-Azido-3’-deoxythymidine (AZT) 3’ (sugar) Antiviral drug Chain termination in viral DNA synthesis

Detailed Comparisons

4’-Methoxythymidine vs. 2’-Methoxythymidine
  • 2’-Methoxythymidine replaces the 2’-deoxy group with methoxy, stabilizing the 3’-endo sugar conformation, which enhances binding to RNA targets .
  • Applications :
    • 2’-Methoxythymidine is widely used in antisense oligonucleotides for improved nuclease resistance and target affinity.
    • 4’-Methoxythymidine’s role is less defined but may contribute to bioactivity in plant extracts .
4’-Methoxythymidine vs. 5’-O-Dimethoxytrityl-thymidine
  • Functional Role: The 5’-dimethoxytrityl (DMT) group in 5’-O-Dimethoxytrityl-thymidine serves as a temporary protecting group during oligonucleotide synthesis, enabling stepwise elongation .
4’-Methoxythymidine vs. AZT
  • Mechanistic Differences :
    • AZT’s 3’-azido group prevents further nucleotide incorporation, making it a viral DNA chain terminator .
    • The 4’-methoxy group in 4’-Methoxythymidine is unlikely to terminate DNA synthesis but may affect enzyme recognition or substrate binding.

Research Findings and Implications

  • Comparative studies with synthetic analogs could clarify its biological significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.